molecular formula C28H28N4O4 B4287886 1-(2-METHOXYPHENYL)-7-METHYL-3-[(3-METHYLPHENYL)METHYL]-5-(PYRROLIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE

1-(2-METHOXYPHENYL)-7-METHYL-3-[(3-METHYLPHENYL)METHYL]-5-(PYRROLIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE

Cat. No.: B4287886
M. Wt: 484.5 g/mol
InChI Key: JXJPGVJTLPMSLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxyphenyl)-7-methyl-3-(3-methylbenzyl)-5-(1-pyrrolidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-METHOXYPHENYL)-7-METHYL-3-[(3-METHYLPHENYL)METHYL]-5-(PYRROLIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. The starting materials often include substituted anilines, pyrimidines, and other aromatic compounds. Common synthetic routes may involve:

    Nucleophilic substitution: reactions to introduce the methoxyphenyl and methylbenzyl groups.

    Cyclization: reactions to form the pyrido[2,3-d]pyrimidine core.

    Amidation: reactions to attach the pyrrolidinylcarbonyl group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include:

    Catalysis: to enhance reaction rates.

    Solvent selection: to improve solubility and reaction efficiency.

    Purification techniques: such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-7-methyl-3-(3-methylbenzyl)-5-(1-pyrrolidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Both electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution reagents: Such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield ketones or carboxylic acids.

    Reduction: May yield alcohols or amines.

    Substitution: May yield halogenated or alkylated derivatives.

Scientific Research Applications

1-(2-Methoxyphenyl)-7-methyl-3-(3-methylbenzyl)-5-(1-pyrrolidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of 1-(2-METHOXYPHENYL)-7-METHYL-3-[(3-METHYLPHENYL)METHYL]-5-(PYRROLIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to specific receptors: or enzymes, modulating their activity.

    Interact with nucleic acids: or proteins, affecting gene expression or protein function.

    Influence cellular pathways: such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl: A compound with a similar methoxyphenyl group but different core structure.

    7-Methoxy-2-(3-methoxyphenyl)methyl-1-spiro[3,9-dihydro-1H-pyrido[3,4-b]indole-4,3’-azetidine]ylmethanol: Another compound with a methoxyphenyl group and a complex core structure.

Uniqueness

1-(2-Methoxyphenyl)-7-methyl-3-(3-methylbenzyl)-5-(1-pyrrolidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-methoxyphenyl)-7-methyl-3-[(3-methylphenyl)methyl]-5-(pyrrolidine-1-carbonyl)pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O4/c1-18-9-8-10-20(15-18)17-31-27(34)24-21(26(33)30-13-6-7-14-30)16-19(2)29-25(24)32(28(31)35)22-11-4-5-12-23(22)36-3/h4-5,8-12,15-16H,6-7,13-14,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXJPGVJTLPMSLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=O)C3=C(C=C(N=C3N(C2=O)C4=CC=CC=C4OC)C)C(=O)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-METHOXYPHENYL)-7-METHYL-3-[(3-METHYLPHENYL)METHYL]-5-(PYRROLIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE
Reactant of Route 2
Reactant of Route 2
1-(2-METHOXYPHENYL)-7-METHYL-3-[(3-METHYLPHENYL)METHYL]-5-(PYRROLIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE
Reactant of Route 3
Reactant of Route 3
1-(2-METHOXYPHENYL)-7-METHYL-3-[(3-METHYLPHENYL)METHYL]-5-(PYRROLIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE
Reactant of Route 4
Reactant of Route 4
1-(2-METHOXYPHENYL)-7-METHYL-3-[(3-METHYLPHENYL)METHYL]-5-(PYRROLIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE
Reactant of Route 5
Reactant of Route 5
1-(2-METHOXYPHENYL)-7-METHYL-3-[(3-METHYLPHENYL)METHYL]-5-(PYRROLIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE
Reactant of Route 6
Reactant of Route 6
1-(2-METHOXYPHENYL)-7-METHYL-3-[(3-METHYLPHENYL)METHYL]-5-(PYRROLIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE

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